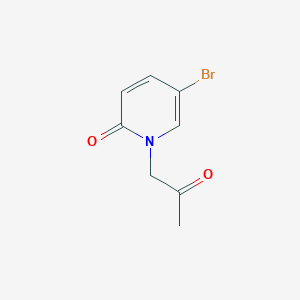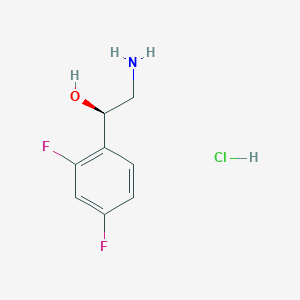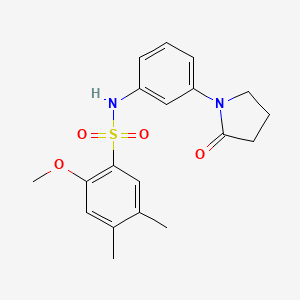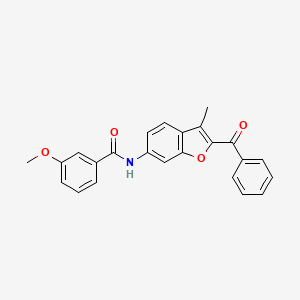![molecular formula C8H11F3O B2712334 [(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol CAS No. 2253639-23-3](/img/structure/B2712334.png)
[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol” is a chemical compound with the CAS number 2253639-23-3 . It is a versatile compound used in diverse scientific research, including medicinal chemistry, material science, and agrochemical development.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C8H11F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-2,6-7,12H,3-5H2/t6-,7+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D structural representation. Physical and Chemical Properties Analysis
This compound has a molecular weight of 180.17 .Scientific Research Applications
Synthesis Methods
Prins-type Cyclization : A method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives, related to [(1R,6R)-6-(Trifluoromethyl)cyclohex-3-en-1-yl]methanol, has been developed using a Prins-type cyclization reaction. This reaction involves aldehydes and O-protected/unprotected cyclohex-3-ene-1,1-dimethanol, utilizing hafnium triflate as a catalyst, resulting in high yields of the cyclization products (Nakamura, Niiyama, & Yamakawa, 2009).
Catalysis in Huisgen 1,3-dipolar Cycloadditions : A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, which may be similar in reactivity to this compound, forms a stable complex with CuCl. This complex acts as a highly effective catalyst for Huisgen 1,3-dipolar cycloadditions, demonstrating compatibility with various functional groups and low catalyst loadings (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Gold-Catalyzed Cycloisomerizations : Gold-catalyzed cycloisomerizations of 1,6-ene-ynamides, which could involve substrates similar to this compound, lead to the formation of cyclobutanones or carbonyl compounds with a 2,3-methanopyrrolidine subunit. These reactions exhibit high diastereoselectivity, especially with enynamides having a stereocenter near the nitrogen atom (Couty, Meyer, & Cossy, 2009).
Chemical Reactions and Properties
Enantioselective Epoxidation : The use of (1R,3S,4S)-2-Azanorbornyl-3-methanol as a catalyst in the enantioselective epoxidation of α,β-enones demonstrates the potential application of similar compounds like this compound in asymmetric synthesis. These epoxidation reactions afford high yields and enantioselectivities (Lu, Xu, Liu, & Loh, 2008).
Methanol as a Hydrogen Donor : Methanol, structurally related to this compound, can act as a hydrogen donor in reactions catalyzed by ruthenium and rhodium complexes. This reaction is particularly effective for the reduction of ketones to alcohols, with methanol being oxidized to methyl formate and carbon dioxide (Smith & Maitlis, 1985).
Properties
IUPAC Name |
[(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-2,6-7,12H,3-5H2/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVXWCIAQPSQDY-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@H]([C@@H]1CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl thieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B2712252.png)

![2-(butylthio)-3-(3-chlorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2712255.png)
![(3R)-4,4-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2712257.png)
![ethyl 2-(2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2712260.png)

![2-(4-{[4-(2-furoyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)-1-(2-methoxyphenyl)ethanol](/img/structure/B2712262.png)

![2-[[5-(2,4-dichlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[5-(4-fluorophenyl)-1,3-oxazol-2-yl]benzoate](/img/structure/B2712266.png)

![3-(3-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712270.png)


